molecular formula C3H3N3O2 B1207149 3-Nitro-1H-pyrazole CAS No. 26621-44-3

3-Nitro-1H-pyrazole

Cat. No.: B1207149
CAS No.: 26621-44-3
M. Wt: 113.08 g/mol
InChI Key: MZRUFMBFIKGOAL-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazole (C₃H₃N₃O₂, MW 113.08) is a nitro-substituted heterocyclic compound with a planar pyrazole ring and a nitro group at the 3-position. Its structure enables π-conjugation, as the nitro group is nearly coplanar with the pyrazole plane (torsional angle: 8.06°), enhancing electronic delocalization . This compound is a versatile precursor in organic synthesis, used to prepare explosives, pharmaceuticals, and ligands for organometallic complexes . Key physical properties include a melting point of 173–175°C and a molecular weight of 113.07 g/mol .

Preparation Methods

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Reflux Duration : Extending reflux beyond 2 hours may degrade the product, as evidenced by the absence of byproducts in the patent’s NMR data .

  • Cooling Rate : Gradual cooling to 45°C before hexane addition prevents premature precipitation, ensuring larger crystal formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.90 (1H, NH), 8.01 (1H, H4), 7.01 (1H, H5) .

    • The deshielded NH proton (δ 13.90) confirms hydrogen bonding with the nitro group.

  • Melting Point : 173–175°C , consistent with a pure crystalline product.

Physicochemical Properties

PropertyValueSource
Molecular Weight113.07 g/mol
Density1.552 ± 0.06 g/cm³
SolubilityMethanol
pKa8.32 ± 0.10

Comparative Analysis of Nitration Strategies

Direct Nitration of Pyrazole

While nitration of pyrazole using HNO₃/H₂SO₄ is a common route, it typically yields mixtures of 3-nitro- and 4-nitro isomers. The Pfizer method circumvents this issue by starting with a pre-nitrated precursor, ensuring regioselectivity .

Alternative Pathways

  • Electrophilic Aromatic Substitution : Challenging due to pyrazole’s electron-deficient ring.

  • Metal-Catalyzed Nitration : Unreported for this compound but potential for future exploration.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
3-Nitro-1H-pyrazole is utilized in the development of pharmaceutical agents, particularly as a scaffold for designing drugs targeting specific biological pathways. Notably, research has shown that derivatives of this compound exhibit antiproliferative activities, potentially inhibiting kinases involved in cancer cell signaling and proliferation .

Case Study: Anticancer Activity
A study highlighted the potential of this compound derivatives to affect cellular pathways related to tumor growth. The synthesis and evaluation of these compounds indicate promising results in inhibiting cancer cell lines, suggesting their viability as therapeutic agents.

Agricultural Chemistry

Agrochemical Synthesis
In agricultural chemistry, this compound serves as a key intermediate in synthesizing various agrochemicals, including herbicides and fungicides. This application is crucial for enhancing crop protection and yield .

Data Table: Agrochemical Products Derived from this compound

Agrochemical TypeExample CompoundFunction
HerbicidePyrazole-based herbicideWeed control
FungicidePyrazole fungicideFungal disease prevention

Explosives Manufacturing

Energetic Materials
this compound is employed in formulating energetic materials due to its stability and performance advantages over other compounds. It is used in the synthesis of high-energy density materials (HEDMs) that are pivotal in military and industrial applications .

Case Study: Nitrated Pyrazoles as Explosives
Research has demonstrated that nitrated derivatives of pyrazoles exhibit enhanced explosive properties. For instance, studies on this compound derivatives have shown that they can be effectively utilized in developing new types of explosives with improved safety and performance characteristics .

Material Science

Polymer Synthesis
In material science, this compound contributes to synthesizing advanced polymer materials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

Reagent Applications
this compound is also used as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. Its role is crucial for quality control across different industries, ensuring compliance with safety and efficacy standards .

Comparison with Similar Compounds

3,4-Dinitro-1H-pyrazole (3,4-DNP)

  • Synthesis : Produced via nitration of 3-nitro-1H-pyrazole .
  • Structure : Additional nitro group at the 4-position increases steric hindrance, reducing planarity compared to this compound.
  • Applications : Used in energetic materials due to high thermal stability (mp 88–89°C) .

3,4,5-Trinitro-1H-pyrazole (3,4,5-TNP)

  • Synthesis : Sequential nitration and thermal rearrangement of this compound .
  • Thermal Behavior : High-pressure neutron diffraction studies reveal pressure-induced sensitization, critical for explosive formulations .

N-Aryl-C-Nitroazoles (e.g., 3-Nitro-1-phenyl-1H-pyrazole)

  • Synthesis : Copper-catalyzed Chan–Lam coupling of this compound with arylboronic acids (e.g., phenylboronic acid) under aerobic conditions .
  • Structure : Aryl substituents introduce torsional strain (e.g., 19.6° twist between phenyl and pyrazole rings), reducing conjugation efficiency compared to the parent compound .
  • Reactivity : Electron-withdrawing nitro groups enhance electrophilic substitution at the 5-position .

Thermal and Chemical Stability

Compound Melting Point (°C) Decomposition Kinetics (DSC) Key Stability Features
This compound 173–175 Not reported Stable under dry, room-temperature storage
3,4-DNP 88–89 Exothermic peak at 220°C Sensitive to thermal shock
3,4,5-TNP 207 Pressure-sensitive decomposition High-pressure sensitization observed
3-Nitro-1-(trifluoromethyl)-1H-pyrazole Hydrolytically stable due to CF₃ group

Reactivity in Functionalization Reactions

  • Iodination/Suzuki Coupling : this compound undergoes selective iodination at the 4-position, followed by Suzuki coupling with potassium vinyltrifluoroborate to yield vinyl derivatives (e.g., compound 7a, Table 1 in ).
  • SEM Protection : 2-(Trimethylsilyl)ethoxymethyl (SEM) protection of this compound enables regioselective functionalization .
  • Nucleophilic Substitution: 4-Chloro-3,5-dinitro-1H-pyrazole reacts with ammonia to form 4-amino-3,5-dinitro-1H-pyrazole (ADNP), highlighting nitro-group-directed reactivity .

Biological Activity

3-Nitro-1H-pyrazole (C3H3N3O2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with nitro compounds. Various methods have been reported, including the coupling of C-nitro-NH-azoles with arylboronic acids, which yields a range of 1-aryl derivatives that exhibit promising properties, such as glucagon receptor antagonism and insecticidal activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, compounds based on the 1H-pyrazole scaffold have demonstrated antiproliferative effects against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

In vivo studies have also indicated significant tumor growth inhibition, making these compounds a focus for developing new anticancer therapies .

Anti-inflammatory and Analgesic Activities

This compound derivatives have shown promising anti-inflammatory properties. For instance:

  • Certain synthesized pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, surpassing the efficacy of standard drugs like dexamethasone .
  • Other studies have reported that these compounds can inhibit inflammatory pathways effectively, suggesting their potential in treating inflammatory diseases .

Neuroprotective Effects

Research has indicated that some pyrazole analogs possess neuroprotective effects, potentially benefiting conditions associated with neurodegeneration. For example, certain derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Biological Activity Key Findings
Study AAnticancerIC50 values < 0.5 µM against breast cancer cell lines; significant tumor reduction in vivo
Study BAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM; effective in mouse models of inflammation
Study CNeuroprotectionAChE inhibition IC50 = 66.37 nM; potential application in Alzheimer's treatment

The mechanisms underlying the biological activities of this compound are diverse:

  • Caspase Activation : Some derivatives induce apoptosis in cancer cells by activating caspases, leading to programmed cell death.
  • Inflammatory Pathway Modulation : These compounds can inhibit key inflammatory mediators and cytokines, reducing inflammation.
  • Enzyme Inhibition : The inhibition of metabolic enzymes like AChE and MAO-B has been linked to neuroprotective effects and potential antidepressant activity .

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing N-aryl-C-nitroazoles via Chan–Lam coupling using 3-nitro-1H-pyrazole?

The synthesis of N-aryl-C-nitroazoles via Chan–Lam coupling requires careful optimization of solvent/base systems, catalyst type, and stoichiometry. Key findings include:

  • Catalyst and air dependency : Copper catalysts (e.g., Cu(I) salts) are essential, and the reaction fails without them. Aerobic conditions are critical for catalytic cycle completion, as oxygen regenerates Cu(II) from Cu(I) .
  • Solvent/base systems : Polar aprotic solvents (e.g., DMF) paired with bases like pyridine or triethylamine yield higher efficiencies. A 1:1 molar ratio of this compound to arylboronic acid is optimal .
  • Validation : X-ray crystallography and NMR spectroscopy confirm substitution patterns and product purity .

Q. Advanced: How does oxygen influence the Chan–Lam coupling mechanism for synthesizing N-aryl derivatives of this compound?

Oxygen plays a dual role in the catalytic cycle:

Oxidation of Cu(I) to Cu(II) : During transmetalation, Cu(II) coordinates with the azole nucleophile. Oxygen oxidizes Cu(I) back to Cu(II), enabling reductive elimination and product release .

Preventing catalyst deactivation : Anaerobic conditions lead to Cu(I) accumulation, stalling the reaction. Excess oxygen ensures continuous regeneration of active Cu(II) species .
Mechanistic studies suggest a radical pathway under aerobic conditions, supported by kinetic isotope effects and electron paramagnetic resonance (EPR) data .

Q. Basic: What analytical methods are most reliable for confirming the structure and substitution pattern of this compound derivatives?

  • X-ray crystallography : Resolves molecular geometry and confirms nitro-group positioning. For example, the nitro group in 3-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is nearly coplanar with the pyrazole ring (8.06° deviation), enabling π-conjugation .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish between regioisomers. Coupling constants and chemical shifts align with computational predictions (e.g., DFT calculations) .
  • Powder XRD : Validates crystallinity and phase purity, critical for energetic materials like 3,4,5-trinitro-1H-pyrazole .

Q. Advanced: What safety protocols are critical when synthesizing high-energy derivatives like 3,4,5-trinitro-1H-pyrazole from this compound?

  • Small-scale reactions : Limit batch sizes to <1 g to mitigate explosion risks during nitration steps .
  • Protective equipment : Use explosion-proof baffles, leather gloves, and face shields. Nitrating agents (e.g., HNO3_3/H2_2SO4_4) require handling in fume hoods .
  • Deuteration for stability : Deuteration via D2_2O recrystallization reduces sensitivity to shock and friction, confirmed by FT-IR and neutron diffraction .

Q. Advanced: How does high-pressure neutron diffraction elucidate the structural stability of nitro-substituted pyrazoles?

High-pressure neutron diffraction reveals:

  • Pressure-induced sensitization : At >5 GPa, 3,4,5-trinitro-1H-pyrazole undergoes lattice compression, increasing sensitivity due to shortened intermolecular distances and enhanced π-π stacking .
  • Deuterium isotope effects : Deuteration alters hydrogen-bonding networks, stabilizing the crystal lattice under pressure. This is quantified via Rietveld refinement of neutron data .

Q. Basic: How does substituent position affect conjugation and stability in this compound derivatives?

  • Nitro group orientation : Coplanar nitro groups (e.g., this compound) enhance conjugation, reducing bandgaps and increasing thermal stability. X-ray data show a 19.6° dihedral angle between the pyrazole ring and aryl substituents, balancing conjugation and steric effects .
  • Electron-withdrawing substituents : Para-substituted electron-withdrawing groups (e.g., -CF3_3) stabilize the nitro group via resonance, lowering decomposition temperatures by ~20°C compared to alkyl substituents .

Q. Advanced: What mechanistic insights explain contradictions in Chan–Lam coupling yields under varying aerobic conditions?

Contradictions arise from competing pathways:

  • Aerobic vs. anaerobic : Under air, Cu(II)/Cu(I) cycling dominates, but anaerobic conditions favor Cu(0) nanoparticle formation, which is less active. Yields drop from >80% (aerobic) to <5% (anaerobic) .
  • Base role : Bases like pyridine not only deprotonate the azole but also stabilize Cu intermediates. Reactions without bases show no product formation, even with excess catalyst .

Q. Basic: What synthetic routes are available for preparing 4H-pyrano[2,3-c]pyrazole hybrids from this compound?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings to the pyrazole core. For example, 3-azido-5-nitro-1H-pyrazole reacts with propargyl ethers at 50°C in THF/H2_2O, yielding hybrids with 61% efficiency .
  • Acid-catalyzed cyclization : Protic ionic liquids (e.g., [TMBSED][TFA]2_2) promote cyclocondensation of pyrazole aldehydes with malononitrile, forming fused pyrano-pyrazoles .

Properties

IUPAC Name

5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRUFMBFIKGOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181168
Record name 3-Nitropyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26621-44-3
Record name 3-Nitropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26621-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitropyrazole
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Record name 3-Nitropyrazole
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Record name 3-nitro-1H-pyrazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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